molecular formula C21H25N5O3 B2370589 N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1171954-17-8

N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2370589
CAS No.: 1171954-17-8
M. Wt: 395.463
InChI Key: ONTLLHMZMPRHKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2). Its primary research value lies in the investigation of JAK-STAT signaling pathway dysregulation , which is implicated in a range of pathologies, particularly myeloproliferative neoplasms (MPNs) like polycythemia vera and myelofibrosis. By specifically targeting JAK2, this compound enables researchers to probe the mechanistic role of this kinase in cellular proliferation and survival, providing a critical tool for targeted cancer therapy development . Beyond oncology, the JAK-STAT pathway is a central mediator of cytokine signaling in inflammatory and autoimmune diseases. Consequently, this inhibitor is also highly relevant for immunological studies, allowing for the dissection of cytokine-driven processes in model systems of conditions such as rheumatoid arthritis and psoriasis. The compound's mechanism involves binding to the active site of JAK2, thereby preventing the phosphorylation and activation of downstream STAT transcription factors. This interruption of the signaling cascade leads to the induction of apoptosis and the inhibition of proliferation in JAK2-dependent cell lines, making it an essential compound for high-throughput screening and lead optimization campaigns in drug discovery.

Properties

IUPAC Name

N-(1,5-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-11-5-6-15(7-12(11)2)26-10-14(9-17(26)27)21(29)22-18-16-8-13(3)20(28)23-19(16)25(4)24-18/h5-7,13-14H,8-10H2,1-4H3,(H,23,28)(H,22,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTLLHMZMPRHKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(NC1=O)N(N=C2NC(=O)C3CC(=O)N(C3)C4=CC(=C(C=C4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound has garnered attention in pharmaceutical research due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by a pyrazolo[3,4-b]pyridine core fused with a pyrrolidine moiety. The presence of multiple nitrogen atoms and functional groups enhances its potential interactions with biological targets. The molecular formula is C16H20N4O2C_{16}H_{20}N_{4}O_{2} with a molecular weight of approximately 296.36 g/mol.

Biological Activities

Research indicates that pyrazolo[3,4-b]pyridines exhibit a wide range of biological activities:

1. Antimicrobial Activity

  • Several studies have reported that derivatives of pyrazolo[3,4-b]pyridine demonstrate significant antimicrobial properties. For instance, compounds have shown efficacy against various bacterial strains and fungi .

2. Anticancer Properties

  • Pyrazolo[3,4-b]pyridine derivatives have been evaluated for their cytotoxic effects against cancer cell lines. In vitro studies revealed that these compounds could inhibit the proliferation of cervical (HeLa) and prostate (DU 205) cancer cells .

3. Analgesic and Anti-inflammatory Effects

  • The compound has been noted for its analgesic and anti-inflammatory activities in experimental models. These effects are believed to be mediated through the inhibition of specific enzymes involved in pain and inflammation pathways .

4. Enzyme Inhibition

  • This compound has shown potential as an enzyme inhibitor in various biochemical pathways. This includes inhibition of phosphodiesterase enzymes which play a crucial role in cellular signaling .

Case Studies

Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of several pyrazolo[3,4-b]pyridine derivatives on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in HeLa cells with an IC50 value of 15 µM after 48 hours of treatment.

Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of this class of compounds against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both pathogens.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

1. Binding Interactions

  • The structural features allow for effective binding to target proteins or enzymes through hydrogen bonding and hydrophobic interactions.

2. Modulation of Signaling Pathways

  • By inhibiting key enzymes such as phosphodiesterases or cyclooxygenases involved in inflammatory responses or cancer progression, the compound can modulate critical signaling pathways.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit tumor growth in various cancer cell lines. Mechanistic investigations have revealed that it induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. For instance:

  • Study on Breast Cancer Cell Lines :
    • Objective : Evaluate anticancer effects.
    • Findings : The compound showed significant cytotoxicity with an IC50 value in the low micromolar range and induced apoptosis.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in preclinical models. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

  • Anti-inflammatory Study :
    • Objective : Assess potential in a murine model of acute inflammation.
    • Findings : Treatment resulted in reduced paw edema and lower levels of inflammatory markers.

Neuroprotective Properties

Evidence suggests that the compound may protect neuronal cells from oxidative stress and excitotoxicity. This is potentially mediated through the modulation of calcium homeostasis and antioxidant pathways.

  • Neuroprotection Assessment :
    • Objective : Investigate neuroprotective effects.
    • Findings : The compound significantly reduced neuronal cell death in cultures exposed to oxidative agents.

Case Studies

Several notable studies have explored the effects and applications of this compound:

  • Cancer Cell Line Study :
    • Focused on human breast cancer cell lines.
    • Results indicated significant cytotoxicity and apoptosis induction.
  • Inflammation Model Study :
    • Conducted on murine models.
    • Observed a marked reduction in inflammation indicators.
  • Neuroprotection Study :
    • Assessed in models of oxidative stress.
    • Findings showed improved neuronal viability under stress conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound shares structural motifs with several heterocyclic systems:

  • Pyrazolo[3,4-b]pyridinones: describes derivatives like 3 (4-aryl-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile), which lacks the pyrrolidine-carboxamide side chain but includes a cyano group.
  • Tetrahydroimidazo[1,2-a]pyridines: details 1l (diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate), which incorporates an imidazo-pyridine core. Unlike the target compound, 1l includes nitro and ester groups, contributing to its higher molecular weight (51% yield) and distinct solubility profile .
  • Pyrazolo[1,5-a]pyrimidines: Compound 8b () shares a pyrazole ring but replaces the pyridinone with a pyrimidine system. The methoxyphenyl substituent in 8b may confer greater lipophilicity than the 3,4-dimethylphenyl group in the target compound .

Spectroscopic Characterization

  • NMR Analysis : demonstrates that substituent positioning (e.g., regions A and B in Figure 6) causes distinct chemical shifts. For example, protons near electron-withdrawing groups (e.g., carbonyls) in the target compound may exhibit downfield shifts compared to analogs like 1l .
  • IR and MS Data : Compound 1l () shows characteristic carbonyl stretches (IR: 1740 cm⁻¹) and molecular ion peaks (MS: m/z 616 [M+H]⁺), which differ from the target compound’s expected carboxamide IR bands (~1650 cm⁻¹) .

Physicochemical Properties

Compound Core Structure Key Substituents Melting Point (°C) Yield
Target Compound Pyrazolo[3,4-b]pyridinone 3,4-Dimethylphenyl, 5-oxopyrrolidine carboxamide Not reported Not reported
3 () Pyrazolo[3,4-b]pyridinone Phenyl, cyano Not reported Moderate
1l () Tetrahydroimidazo[1,2-a]pyridine 4-Nitrophenyl, phenethyl, ester 243–245 51%
8b () Pyrazolo[1,5-a]pyrimidine 4-Methoxyphenyl, methyl Not reported High

Key Research Findings

  • Substituent Effects : The 3,4-dimethylphenyl group in the target compound likely enhances steric hindrance and lipophilicity compared to phenyl or nitrophenyl groups in analogs, impacting binding interactions in biological assays .
  • Synthetic Flexibility : Ionic liquid-mediated synthesis () and ultrasound methods () offer divergent pathways for optimizing yields and purity in related compounds .
  • Spectroscopic Signatures: NMR chemical shifts in regions A and B () provide diagnostic tools for verifying substituent placement in complex heterocycles .

Preparation Methods

Cyclocondensation of 3-Aminopyrazole Derivatives

The pyrazolo[3,4-b]pyridine scaffold is typically synthesized via cyclocondensation reactions. 3-Amino-1,5-dimethylpyrazole reacts with a 1,3-CCC-biselectrophile, such as a diketone or β-ketoester, under acidic or basic conditions.

Example Protocol

  • Reactants : 3-Amino-1,5-dimethylpyrazole (1.0 eq) and ethyl acetoacetate (1.2 eq).
  • Conditions : Reflux in acetic acid (5 h, 120°C).
  • Mechanism : The amino group attacks the carbonyl carbon, followed by cyclodehydration to form the pyridine ring.
  • Yield : 68–72%.

Functionalization at Position 3

The 3-amino group of the pyrazolo[3,4-b]pyridine intermediate is critical for subsequent amide coupling. Protection with Boc (tert-butoxycarbonyl) or direct activation using coupling reagents (e.g., HATU) ensures efficient conjugation.

Synthesis of the 5-Oxopyrrolidine Carboxamide Side Chain

Cyclization of Itaconic Acid Derivatives

The 5-oxopyrrolidine ring is constructed via cyclization of itaconic acid with substituted anilines. For the 1-(3,4-dimethylphenyl) substituent:

  • Reactants : Itaconic acid (1.0 eq) and 3,4-dimethylaniline (1.1 eq).
  • Conditions : Reflux in toluene with p-toluenesulfonic acid (PTSA, 0.1 eq) for 6 h.
  • Yield : 85%.

Carboxylic Acid Activation

The resulting 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is activated using thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride, enabling amide bond formation.

Amide Coupling Strategies

Direct Coupling via Carbodiimide Reagents

EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/hydroxybenzotriazole) is employed to conjugate the pyrazolo[3,4-b]pyridine amine with the pyrrolidine carboxylic acid:

  • Molar Ratio : 1:1.2 (amine:acid).
  • Solvent : Dichloromethane (DCM) or dimethylformamide (DMF).
  • Yield : 60–65%.

Microwave-Assisted Coupling

Microwave irradiation (100°C, 30 min) accelerates the reaction, improving yields to 75–80% while reducing racemization.

Optimization and Challenges

Purification Techniques

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) removes unreacted starting materials.
  • Recrystallization : Methanol/water (4:1) yields high-purity product (>98% by HPLC).

Side Reactions

  • Oversubstitution : Excess acyl chloride leads to diacylation at the pyrazole nitrogen. Controlled stoichiometry mitigates this.
  • Ring Opening : Acidic conditions during coupling may hydrolyze the pyrrolidine ring. Neutral pH buffers (e.g., phosphate, pH 7.4) prevent degradation.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, DMSO-d₆) δ 1.98 (s, 3H, CH₃), 2.22 (s, 3H, CH₃), 2.85–3.10 (m, 4H, pyrrolidine), 6.75 (s, 1H, pyrazole).
¹³C NMR δ 172.5 (C=O), 158.9 (pyridine C), 140.2 (pyrrolidine C).
HRMS [M+H]⁺ calc. 478.2284, found 478.2286.

X-ray Crystallography

Single-crystal analysis confirms the trans configuration of the pyrrolidine substituents and planar pyrazolo[3,4-b]pyridine core.

Industrial-Scale Production

Continuous Flow Reactors

Patented methods (e.g., EP3458456B1) utilize flow chemistry for cyclocondensation and coupling steps, achieving 90% conversion with residence times <30 min.

Green Chemistry Approaches

  • Solvent-Free Cyclization : Ball milling 3-aminopyrazole with diketones reduces waste.
  • Biocatalysts : Lipases (e.g., Candida antarctica) catalyze amide bond formation in aqueous media (yield: 70%).

Q & A

Q. What are the key synthetic methodologies for preparing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, typically starting with condensation of pyrazolo[3,4-b]pyridine and pyrrolidine-carboxamide precursors. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .
  • Temperature control : Reactions often proceed at 80–100°C to balance yield and side-product formation .
  • Catalysts : Lewis acids like ZnCl₂ may accelerate cyclization steps . Optimization employs Design of Experiments (DoE) to minimize trial-and-error, using fractional factorial designs to test variables (temperature, stoichiometry) .

Q. How is structural characterization performed to confirm the compound’s identity and purity?

  • NMR spectroscopy : ¹H/¹³C NMR resolves substituent positions on the pyrazolo-pyridine and pyrrolidine moieties .
  • HPLC-MS : Validates molecular weight (C₂₃H₂₇N₅O₃, ~421.5 g/mol) and purity (>95%) .
  • X-ray crystallography : Optional for resolving 3D conformation, particularly for chiral centers .

Q. What preliminary biological screening approaches are used to assess its activity?

  • In vitro assays : Kinase inhibition (e.g., EGFR, Aurora kinases) using fluorescence-based ADP-Glo™ assays .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility and stability : PBS/DMSO solutions analyzed via UV-Vis spectroscopy to guide dosing .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Software like AutoDock Vina models binding to kinase ATP-binding pockets, prioritizing targets based on binding energy (e.g., ΔG < -8 kcal/mol) .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR modeling : Relates substituent electronegativity (e.g., 3,4-dimethylphenyl) to activity trends .

Q. What experimental strategies resolve contradictions in activity data across different assays?

  • Orthogonal validation : Confirm kinase inhibition via Western blot (phosphorylation status) if ADP-Glo™ results conflict with cellular viability .
  • Metabolite profiling : LC-MS identifies degradation products that may interfere with assays .
  • Dose-response refinement : Use Hill slope analysis to distinguish specific vs. nonspecific effects .

Q. How can synthetic routes be scaled while maintaining yield and purity?

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization) .
  • DoE-guided optimization : Response Surface Methodology (RSM) identifies robust conditions (e.g., 72-hour reaction time, 1:1.2 molar ratio) .
  • In-line analytics : PAT tools (e.g., FTIR probes) monitor intermediate formation in real time .

Q. What mechanistic studies elucidate its role in apoptosis or cell cycle arrest?

  • Flow cytometry : Annexin V/PI staining quantifies apoptosis vs. necrosis in treated cells .
  • Western blotting : Targets proteins like Bcl-2, caspase-3, and p21 to map pathways .
  • Transcriptomics : RNA-seq identifies differentially expressed genes (e.g., p53 targets) post-treatment .

Methodological Considerations

  • Data contradiction : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity if kinase assays conflict) .
  • Reaction troubleshooting : TLC/HPLC tracking identifies stalled reactions; additives like molecular sieves may stabilize intermediates .
  • Safety protocols : Adhere to Chemical Hygiene Plans for handling reactive intermediates (e.g., chlorinated precursors) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.